molecular formula C22H34O2 B135620 Docosapentaenoic acid CAS No. 24880-45-3

Docosapentaenoic acid

Número de catálogo: B135620
Número CAS: 24880-45-3
Peso molecular: 330.5 g/mol
Clave InChI: YUFFSWGQGVEMMI-JLNKQSITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions. It has a role as a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-3 fatty acid. It is a conjugate acid of a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate.
This compound is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.
This compound is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 5 double bonds. There are 3 recognized isomers of this compound, and double-bonds for this fatty acid can be originating from either the (3rd, 6th, 9th, 12th, and 15th), the (3rd, 7th, 10th, 14th, and 18th), or the (6th, 9th, 12th, 15th, and 18th) positions from the methyl end.

Mecanismo De Acción

Target of Action

Docosapentaenoic acid (DPA) is a long-chain n-3 polyunsaturated fatty acid (PUFA) that primarily targets apolipoprotein B-containing lipoproteins . These lipoproteins play a crucial role in lipid metabolism and are associated with cardiovascular disease risk .

Mode of Action

DPA interacts with its targets by reducing the production of very-low-density lipoprotein (VLDL)-triglycerides in the liver . DPA also enhances chylomicron clearance, leading to a reduction in postprandial triglyceride levels .

Biochemical Pathways

DPA is an intermediary product in the n-3 synthesis pathway, between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It can be metabolized by lipoxygenase in platelets to form various hydroxy-DPAs . DPA is also involved in the production of several bioactive lipid mediators, including resolvins, protectins, and maresins .

Result of Action

The primary result of DPA’s action is a decrease in both fasting and postprandial serum triglyceride levels . This is achieved through the reduction of hepatic VLDL-triglyceride production and enhanced chylomicron clearance . DPA also has potential beneficial health effects, including anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile .

Action Environment

The action of DPA can be influenced by dietary intake, as DPA is part of our normal diet through fish and lean red meat . The ratio of omega-3 to omega-6 PUFAs in tissues, which can be influenced by diet, may also impact the anti-inflammatory and tissue-protective effects of DPA .

Análisis Bioquímico

Biochemical Properties

Docosapentaenoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes . Mammalian cells, including human cells, metabolize this compound to an array of products that are members of the specialized proresolving mediators class of PUFA metabolites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound is effective in inhibition of aggregation in platelets obtained from rabbit blood .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the maximum biomass content and this compound yield were obtained in 10 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .

Actividad Biológica

Docosapentaenoic acid (DPA), an omega-3 fatty acid classified as 22:5n-3, has garnered increasing attention due to its potential biological activities and health benefits. This article reviews the current understanding of DPA's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

DPA is primarily derived from the metabolism of eicosapentaenoic acid (EPA) and serves as a precursor to docosahexaenoic acid (DHA). Although less studied than its counterparts EPA and DHA, emerging research suggests that DPA possesses unique biological properties that may contribute to cardiovascular health, anti-inflammatory responses, and neuroprotection.

Metabolism and Conversion

DPA is metabolized in the body through various pathways. It can be retro-converted back to EPA but shows limited conversion to DHA. In vivo studies indicate that DPA supplementation leads to increased concentrations of EPA in several tissues, including liver and heart, while DHA levels remain relatively unchanged .

Table 1: Metabolism Pathways of DPA

PathwayProductTissue Involved
Retro-conversionEicosapentaenoic Acid (EPA)Liver, Heart, Skeletal Muscle
Limited ConversionDocosahexaenoic Acid (DHA)Primarily Liver

Cardiovascular Health

DPA has been shown to exert cardioprotective effects. It significantly inhibits platelet aggregation more effectively than both EPA and DHA, suggesting its role in reducing thrombotic events . Furthermore, DPA enhances endothelial cell migration, which is critical for wound healing and vascular repair .

Case Study: A study involving n-3 DPA supplementation in mice demonstrated a reduction in fatty acid synthase activity and malic enzyme activity compared to EPA supplementation, highlighting its superior metabolic effects .

Anti-Inflammatory Properties

DPA is involved in the production of specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation. Research indicates that DPA-derived mediators exhibit potent anti-inflammatory actions comparable to those derived from EPA and DHA. For instance, n-3 DPA has been linked to reduced neutrophil recruitment during inflammatory responses .

Table 2: Anti-Inflammatory Effects of DPA

EffectMechanismReference
Decreased Neutrophil RecruitmentProduction of Resolvins
Enhanced Macrophage PhagocytosisSPMs from DPA
Inhibition of AngiogenesisSuppression of VEGFR-2 expression

Neuroprotective Effects

Recent studies suggest that DPA may have neuroprotective properties. It has been shown to attenuate age-related cognitive decline in animal models by enhancing spatial learning and long-term potentiation . Additionally, DPA's role in regulating neuroinflammation has been highlighted in studies focusing on epilepsy models, where it reduced cognitive deficits and seizure frequency .

Aplicaciones Científicas De Investigación

Nutritional Applications

DPA is often found in fish oils alongside eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Its role as a dietary supplement is being investigated for its effects on health markers.

  • Cardiovascular Health : Research indicates that DPA may positively influence cardiovascular risk factors. A study highlighted that supplementation with DPA improved plasma lipid profiles, reduced platelet aggregation, and enhanced insulin sensitivity, suggesting a protective role against cardiovascular diseases .
  • Inflammation Resolution : DPA is recognized for its unique metabolites that contribute to the resolution of inflammation. Specialized pro-resolving mediators (SPMs) derived from DPA have been shown to regulate immune responses effectively .

Neuroprotective Effects

DPA's presence in brain tissues suggests it may play a significant role in neuroprotection:

  • Cognitive Development : Animal studies demonstrate that DPA supplementation can enhance cognitive functions and improve learning behaviors in young subjects. This is particularly relevant during critical periods of brain development .
  • Neurodegenerative Diseases : Evidence suggests that DPA may help mitigate the effects of neurodegenerative diseases such as Alzheimer's. It appears to influence gene expression related to neurotransmission, potentially offering protective effects against cognitive decline .

Clinical Case Studies

Several clinical trials have explored the efficacy of DPA in various health conditions:

  • Depression : A randomized controlled trial examined the effects of EPA and DHA on major depressive disorder (MDD) patients. While primarily focused on EPA and DHA, the findings suggest potential benefits of incorporating DPA into treatment regimens for mood disorders .
  • Rheumatoid Arthritis : Studies indicate that omega-3 fatty acids, including DPA, may alleviate symptoms associated with rheumatoid arthritis by modulating inflammatory pathways .

Comparative Data Table

The following table summarizes key findings related to DPA's applications:

Application AreaFindingsSource
Cardiovascular HealthImproved lipid profiles and reduced platelet aggregation
Inflammation ResolutionUnique metabolites aid in resolving inflammation
Cognitive DevelopmentEnhanced learning behaviors in animal models
Neurodegenerative DiseasesPotential protective effects against Alzheimer's disease
Mood DisordersPossible benefits in treating major depressive disorder
Rheumatoid ArthritisReduction in symptoms through anti-inflammatory mechanisms

Análisis De Reacciones Químicas

Enzymatic Oxygenation via Lipoxygenases (LOX)

DPA undergoes regioselective oxygenation by LOX enzymes to form hydroperoxy intermediates, which are further metabolized into specialized pro-resolving mediators (SPMs):

EnzymeOxygenation SiteProduct FormedKey Reference
15-LOXC1717(S)-Hydroperoxy-DPA (17(S)-HpDPA)
12-LOXC1414(S)-Hydroperoxy-DPA (14(S)-HpDPA)
5-LOXC77(S)-Hydroperoxy-DPA

Mechanistic Insights :

  • 15-LOX Pathway : Generates 17(S)-HpDPA, a precursor for protectins (e.g., PD1 n-3 DPA) and resolvins (e.g., RvD1 n-3 DPA) via epoxidation and hydrolysis .

  • 12-LOX Pathway : Produces 14(S)-HpDPA, which is converted to maresins (e.g., MaR1 n-3 DPA) through enzymatic epoxidation .

Epoxidation and Hydrolysis Reactions

DPA-derived hydroperoxy intermediates form epoxides, which undergo hydrolysis to yield dihydroxy or trihydroxy products:

Example Reaction :

7 S 15 R DiHDPANaOH7 S 16 R 17 S TriHDPA RvD2 n 3 DPA +7 S 15 R 16 S 17 S Tetrahydroxy DPA\text{7 S 15 R DiHDPA}\xrightarrow{\text{NaOH}}\text{7 S 16 R 17 S TriHDPA RvD2 n 3 DPA }+\text{7 S 15 R 16 S 17 S Tetrahydroxy DPA}

  • Conditions : Base-catalyzed hydrolysis (NaOH) at ambient temperature .

  • Outcomes :

    • RvD2 n-3 DPA : Anti-inflammatory mediator with confirmed bioactivity in macrophage phagocytosis .

    • Tetrahydroxy-DPA : Novel compound identified via LC-MS/MS and NMR .

Wittig Olefination

  • Application : Construction of Z-alkenes in PD1 n-3 DPA.

  • Example :

\text{Aldehyde + Phosphorane} \xrightarrow{\text{NaHMDS}} \text{Z-alkene intermediate} \quad (\text{Yield: 54–82%})

Q & A

Basic Research Questions

Q. How can researchers differentiate between omega-3 and omega-6 DPA isomers in analytical workflows?

  • Methodological Answer : To distinguish DPA isomers (e.g., ω-3 DPA [7,10,13,16,19] vs. ω-6 DPA [4,7,10,13,16]), employ chromatography techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Isomer-specific separation requires optimized column selection (e.g., reverse-phase LC with C18 columns) and validation using certified reference standards .

Q. What are the best practices for quantifying DPA concentrations in biological matrices like plasma or tissues?

  • Methodological Answer : Use GC-MS or LC-MS with internal standards (e.g., deuterated DPA) to account for extraction efficiency. Lipid extraction protocols, such as the Folch method (chloroform-methanol 2:1), are critical for isolating total lipids while minimizing degradation . Standardize calibration curves across multiple batches to ensure reproducibility.

Q. How do researchers distinguish DPA’s biological roles from EPA and DHA in mechanistic studies?

  • Methodological Answer : Utilize isotope-labeled tracers (e.g., ¹³C-DPA) to track metabolic flux in cell cultures or animal models. Genetic knockout models (e.g., elongase or desaturase enzyme deficiencies) can isolate DPA-specific effects from EPA/DHA pathways .

Q. What methods are recommended for isolating DPA from complex lipid mixtures in cell cultures?

  • Methodological Answer : Solid-phase extraction (SPE) with silver-ion cartridges effectively separates unsaturated fatty acids like DPA. Confirm purity via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. How can researchers ensure DPA stability during experimental storage and handling?

  • Methodological Answer : Store DPA under inert gas (argon) at -80°C to prevent oxidation. Add antioxidants (e.g., BHT) to solvents and use amber vials to limit light exposure. Regularly validate stability via peroxide value assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying DPA’s role in stem cell differentiation?

  • Methodological Answer : Use in vitro chondrogenic differentiation models (e.g., human bone-marrow-derived stem cells) with DPA supplementation. Combine transcriptomics (RNA-seq) and lipidomics to map pathways like PPAR-γ or TGF-β signaling. Validate findings with siRNA knockdowns of enriched targets .

Q. How should researchers design studies to assess environmental impacts on DPA levels (e.g., metal fume exposure)?

  • Methodological Answer : Implement longitudinal cohort studies with repeated metabolomic profiling (LC-MS) to track DPA fluctuations. Adjust for confounders (diet, smoking) using multivariate regression. Pathway analysis tools (KEGG, GO) can link DPA changes to unsaturated fatty acid metabolism disruptions .

Q. How can contradictory epidemiological data on DPA and disease risk (e.g., prostate cancer) be resolved?

  • Methodological Answer : Conduct individual-participant meta-analyses harmonizing blood sample types (plasma vs. whole blood) and exposure metrics. Stratify by genetic polymorphisms (e.g., FADS variants) and use sensitivity analyses to address heterogeneity between observational and interventional studies .

Q. What strategies are effective for elucidating DPA’s mechanistic pathways in inflammatory regulation?

  • Methodological Answer : Apply CRISPR-Cas9 to silence candidate receptors (e.g., GPR120) in immune cells and measure DPA-mediated cytokine production. Lipid mediator profiling (SPE-LC-MS/MS) can identify DPA-derived metabolites (e.g., resolvins) .

Q. What are the key challenges in translating preclinical DPA findings to clinical trials?

  • Methodological Answer : Address bioavailability variability by using phospholipid-bound DPA formulations. Employ crossover trial designs with placebo controls and biomarker-driven endpoints (e.g., plasma DPAn-3/DPAn-6 ratios). Prioritize cohorts with baseline omega-3 deficiency to amplify effect sizes .

Q. Methodological Notes

  • Data Analysis : For lipidomic studies, use software like LipidSearch or XCMS for peak alignment and annotation. Normalize DPA levels to total phospholipid content or internal standards.
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data via repositories like MetaboLights .

Propiedades

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFFSWGQGVEMMI-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074758
Record name Clupanodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docosapentaenoic acid (22n-3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24880-45-3
Record name Clupanodonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clupanodonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clupanodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLUPANODONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Docosapentaenoic acid (22n-3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 85188251
Docosapentaenoic acid
CID 85188251
Docosapentaenoic acid
CID 85188251
Docosapentaenoic acid
CID 85188251
Docosapentaenoic acid
CID 85188251
Docosapentaenoic acid
CID 85188251
Docosapentaenoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.